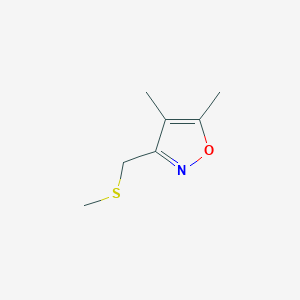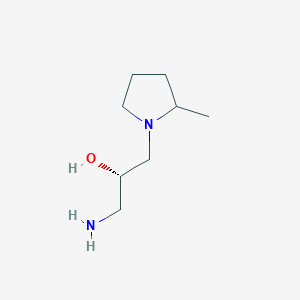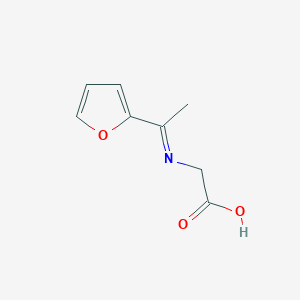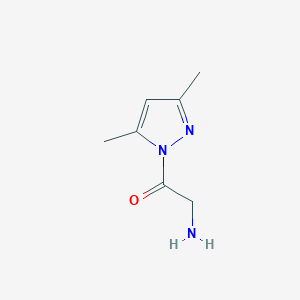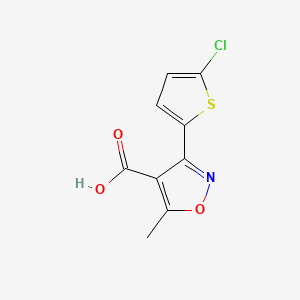
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a unique structure that combines a chlorinated thiophene ring with an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the use of nitrile oxides as intermediates, which react with the thiophene derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
- (5-Chloro-2-thienyl)(3-methoxy-2-thienyl)methanol
- 5-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide
Uniqueness
3-(5-Chloro-2-thienyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of a chlorinated thiophene ring and an isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
14345-96-1 |
|---|---|
Molekularformel |
C9H6ClNO3S |
Molekulargewicht |
243.67 g/mol |
IUPAC-Name |
3-(5-chlorothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
WWFRJIAXONKBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=C(S2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


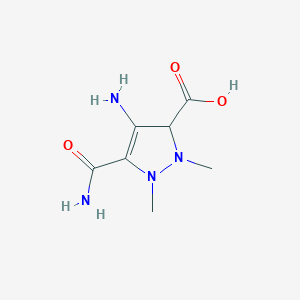
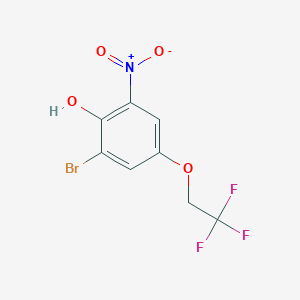
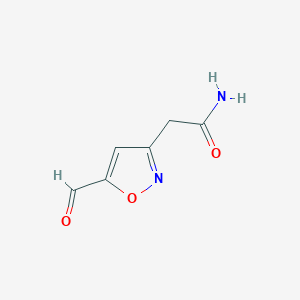
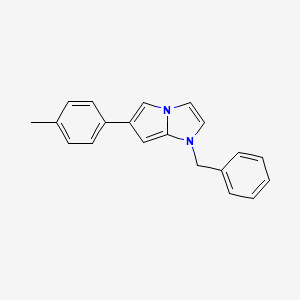
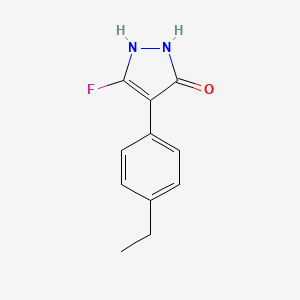


![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

